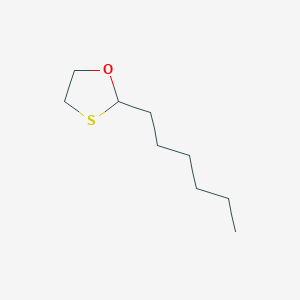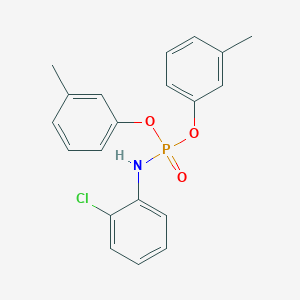
Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate is an organophosphorus compound with the molecular formula C20H19ClNO3P. This compound is known for its unique structural features, which include a phosphoramidate group bonded to both 3-methylphenyl and 2-chlorophenyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate typically involves the reaction of 3-methylphenol with phosphorus oxychloride to form bis(3-methylphenyl)phosphorochloridate. This intermediate is then reacted with 2-chloroaniline under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphoramidate oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate involves its interaction with specific molecular targets. The phosphoramidate group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(3-chlorophenyl) N-(2-chlorophenyl)phosphoramidate
- Bis(3-methylphenyl) N-(4-chlorophenyl)phosphoramidate
- Bis(3-methylphenyl) N-(2-bromophenyl)phosphoramidate
Uniqueness
Bis(3-methylphenyl) N-(2-chlorophenyl)phosphoramidate is unique due to the presence of both 3-methylphenyl and 2-chlorophenyl groups, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
6531-48-2 |
|---|---|
Molekularformel |
C20H19ClNO3P |
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
N-bis(3-methylphenoxy)phosphoryl-2-chloroaniline |
InChI |
InChI=1S/C20H19ClNO3P/c1-15-7-5-9-17(13-15)24-26(23,22-20-12-4-3-11-19(20)21)25-18-10-6-8-16(2)14-18/h3-14H,1-2H3,(H,22,23) |
InChI-Schlüssel |
CIHIDHMHCYALBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=CC=C2Cl)OC3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)

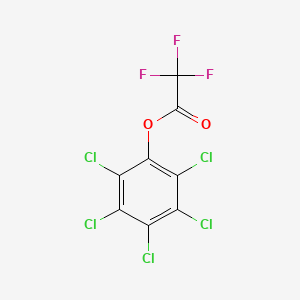
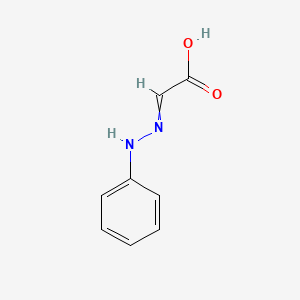
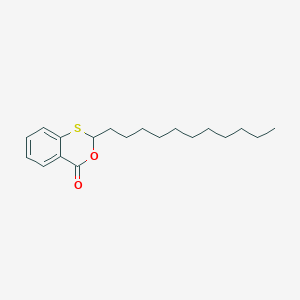
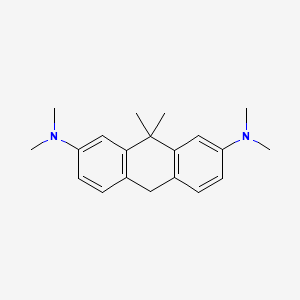
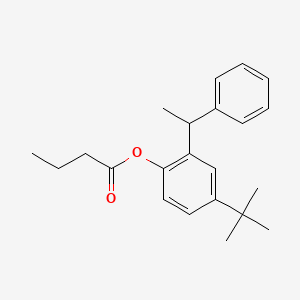
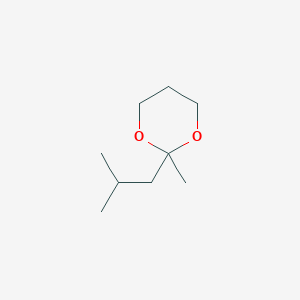
![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)

![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)

